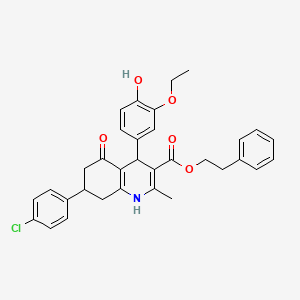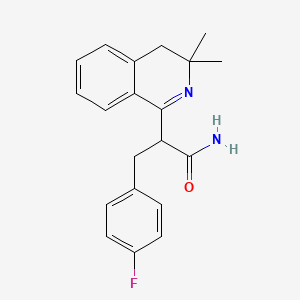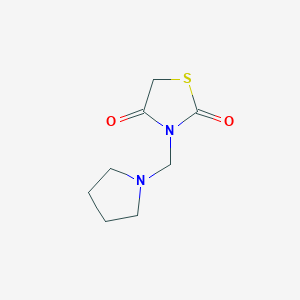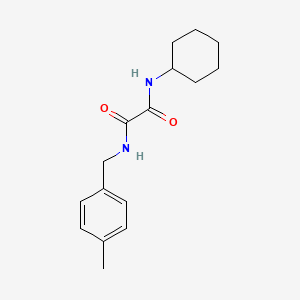
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorders, 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mécanisme D'action
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A exerts its effects through various mechanisms of action. In cancer cells, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In inflammation, it inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB pathway. In neurological disorders, it reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces cell death. In inflammation, it reduces the production of inflammatory cytokines and inhibits the recruitment of immune cells to the site of inflammation. In neurological disorders, it reduces oxidative stress and inflammation, which are known to contribute to the pathogenesis of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A is its high purity and good yield, which makes it suitable for further research and development. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on its pharmacokinetics and toxicity, which are important factors to consider in drug development.
Orientations Futures
There are several future directions for research on 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A. One direction is to study its pharmacokinetics and toxicity in vivo to determine its safety and efficacy as a potential therapeutic agent. Another direction is to investigate its potential applications in other fields such as cardiovascular disease and metabolic disorders. Additionally, further studies on its mechanism of action and the signaling pathways involved could provide insights into its therapeutic potential. Finally, the development of more efficient synthesis methods could make 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A more accessible for research and development.
Méthodes De Synthèse
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with 4-methoxybenzylamine, followed by reduction and cyclization steps. The final product is obtained in good yield and high purity, making it suitable for further research and development.
Propriétés
IUPAC Name |
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO2/c1-26-21-13-9-19(10-14-21)22(25,18-7-11-20(23)12-8-18)16-24-15-17-5-3-2-4-6-17/h2-14,24-25H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPATZKQHLKJMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)(C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5185008.png)
![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)
![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)



![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)
![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)
